molecular formula C9H12Cl2N2O B13301326 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine

1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine

Cat. No.: B13301326
M. Wt: 235.11 g/mol
InChI Key: JUHLIKLCPFQNOA-UHFFFAOYSA-N
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Description

1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dichloropyridyl group attached to an amine via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine typically involves the following steps:

    Formation of the Dichloropyridyl Intermediate: The starting material, 3,5-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the dichloropyridyl intermediate.

    Ether Formation: The intermediate is then reacted with 2-methylpropan-2-amine in the presence of a base to form the desired compound via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichloropyridyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Nucleophiles: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream effects.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)oxy-2-methylpropan-2-amine

InChI

InChI=1S/C9H12Cl2N2O/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8/h3-4H,5,12H2,1-2H3

InChI Key

JUHLIKLCPFQNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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